Pomalidomide-amido-C1-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-amido-C1-Br: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker. This compound is used to design a B-Raf PROTAC degrader, specifically PROTAC B-Raf degrader 1, which exhibits anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amido-C1-Br involves the conjugation of a Pomalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a coupling agent in the presence of a suitable solvent.
Linker Attachment: The activated Pomalidomide is then reacted with a linker molecule to form the conjugate
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-amido-C1-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed in the presence of suitable ligands
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative .
Scientific Research Applications
Pomalidomide-amido-C1-Br has several scientific research applications, including:
Cancer Research: It is used to design PROTAC B-Raf degraders, which have shown anti-cancer activity by inducing apoptosis in cancer cells
Drug Development: The compound serves as a tool for developing new therapeutic agents targeting specific proteins for degradation
Biological Studies: It is employed in studies investigating the ubiquitin-proteasome system and its role in protein degradation
Mechanism of Action
Pomalidomide-amido-C1-Br functions by recruiting the ubiquitin-proteasome system to degrade target proteins. The cereblon ligand component binds to the cereblon protein, while the linker facilitates the recruitment of the target protein to the E3 ligase complex. This leads to the ubiquitination and subsequent degradation of the target protein, such as B-Raf, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Pomalidomide: A parent compound used in the synthesis of Pomalidomide-amido-C1-Br.
Lenalidomide: Another immunomodulatory drug with similar applications in cancer therapy.
Thalidomide: The original compound from which Pomalidomide and Lenalidomide were derived.
Uniqueness: Pomalidomide-amido-C1-Br is unique due to its specific design as a PROTAC degrader, which allows for targeted protein degradation. This specificity and mechanism of action distinguish it from other similar compounds that may not have the same targeted degradation capabilities .
Properties
IUPAC Name |
2-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5/c16-6-11(21)17-8-3-1-2-7-12(8)15(24)19(14(7)23)9-4-5-10(20)18-13(9)22/h1-3,9H,4-6H2,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGCZZAGNKHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.